4-Benzyl-3,3-dimethylpiperazin-2-one
Overview
Description
4-Benzyl-3,3-dimethylpiperazin-2-one is a chemical compound . It is also known as 1-benzyl-3,3-dimethylpiperazin-2-one hydrochloride . The compound is commonly found in a powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H18N2O.ClH/c1-13(2)12(16)15(9-8-14-13)10-11-6-4-3-5-7-11;/h3-7,14H,8-10H2,1-2H3;1H
. The molecular weight is 254.76 . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature should be normal and it should be kept in a dark place, sealed in dry .Scientific Research Applications
Medicinal Chemistry Applications
Research indicates that compounds structurally related to "4-Benzyl-3,3-dimethylpiperazin-2-one" have been explored for their potential in treating various health conditions. For example, derivatives of benzylpiperazine are studied for their receptor affinity and pharmacokinetic properties, displaying promising profiles for treating inflammatory diseases (P. Norman, 2006). Furthermore, benzodiazepines, sharing a core structure with benzylpiperazines, have shown significant anticonvulsant activity, suggesting potential applications in seizure management (A. Chimirri et al., 1997).
Catalytic and Binding Applications
Compounds featuring the piperazine unit have demonstrated utility in catalysis and binding activities. For instance, metal complexes with ligands structurally similar to "this compound" show catalytic activities and DNA binding properties, hinting at their potential in bioinorganic chemistry and therapeutic applications (O. El‐Gammal et al., 2021).
Corrosion Inhibition
Hydrazone derivatives, which can be conceptually linked to "this compound" through their functional group chemistry, have been investigated for their effectiveness as corrosion inhibitors. These studies demonstrate the compounds' ability to form protective layers on metal surfaces, suggesting potential applications in materials science (H. Lgaz et al., 2020).
Antiviral and Anticancer Research
Benzimidazole derivatives, which share pharmacophoric features with benzylpiperazines, have been explored for their antiviral and anticancer properties. These studies provide a foundation for the development of new therapeutic agents targeting specific receptors or cellular processes, highlighting the broad potential of compounds within this chemical space (Tao Wang et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-benzyl-3,3-dimethylpiperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2)12(16)14-8-9-15(13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERYXNGGIFSBII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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